N-Benzyl Substitution Confers Weak NET Inhibition Not Observed in Unsubstituted 3-Bromo-5-nitrobenzamide
N-Benzyl-3-bromo-5-nitrobenzamide shows measurable inhibition of the human norepinephrine transporter (NET) with an IC50 of 67.8 µM [1]. In contrast, the parent compound 3-bromo-5-nitrobenzamide is a known PARP inhibitor with no reported NET activity . This demonstrates a shift in biological target engagement driven by the N-benzyl substitution.
| Evidence Dimension | Human NET inhibition |
|---|---|
| Target Compound Data | IC50 = 67.8 µM |
| Comparator Or Baseline | 3-Bromo-5-nitrobenzamide: No NET inhibition reported; primary target is PARP |
| Quantified Difference | Not applicable (different target profiles) |
| Conditions | HEK293 cells expressing wild-type human NET, [3H]-MPP+ reuptake assay, 5 min preincubation |
Why This Matters
This establishes N-Benzyl-3-bromo-5-nitrobenzamide as a distinct chemical probe for NET-related studies, whereas the parent scaffold serves entirely different (PARP) applications.
- [1] BindingDB. BDBM50520015 (CHEMBL4543324). IC50: 6.78E+4 nM for human NET. View Source
